molecular formula C15H9Cl2N5OS B11113147 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11113147
M. Wt: 378.2 g/mol
InChI Key: GDHMVIOSSXUKHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound belonging to the class of phenylpyridines. These compounds are characterized by a benzene ring linked to a pyridine ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves several steps. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons. These are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones. Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Chemical Reactions Analysis

3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. . Its unique structure allows it to be used in various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as heat shock protein HSP 90-alpha. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Similar compounds to 3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide include other phenylpyridines and thienopyridines. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C15H9Cl2N5OS

Molecular Weight

378.2 g/mol

IUPAC Name

3,6-diamino-5-cyano-N-(3,4-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H9Cl2N5OS/c16-9-2-1-7(4-10(9)17)21-14(23)12-11(19)8-3-6(5-18)13(20)22-15(8)24-12/h1-4H,19H2,(H2,20,22)(H,21,23)

InChI Key

GDHMVIOSSXUKHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C3=C(S2)N=C(C(=C3)C#N)N)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.